1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-8-3-6(13(15)16)1-2-9(8)12-5-7(14)4-11-12/h1-5,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVXMAFCSKHTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Reactivity of 1 2 Chloro 4 Nitrophenyl 1h Pyrazol 4 Ol Systems
Mechanistic Pathways of 1H-Pyrazole-4-ol Formation and Functionalization
The synthesis of 1H-pyrazole-4-ol derivatives can be achieved through various synthetic routes. A common method involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.gov For the specific case of 1-(2-chloro-4-nitrophenyl)-1H-pyrazol-4-ol, the synthesis would likely involve the reaction of (2-chloro-4-nitrophenyl)hydrazine with a suitable three-carbon building block possessing a keto or enol functionality at the C4 position.
One plausible mechanistic pathway involves the reaction of (2-chloro-4-nitrophenyl)hydrazine with a β-ketoester, such as ethyl 2-chloroacetoacetate, followed by intramolecular cyclization and subsequent hydrolysis to yield the pyrazol-4-ol. The initial reaction would be the formation of a hydrazone, followed by a nucleophilic attack of the second nitrogen of the hydrazine onto the carbonyl carbon of the ester, leading to the formation of the pyrazole (B372694) ring.
Functionalization of the 1H-pyrazol-4-ol system can be achieved through various reactions targeting the pyrazole ring, the hydroxyl group, or the phenyl ring. For instance, the hydroxyl group can undergo O-alkylation or O-acylation. The pyrazole ring itself can be subjected to electrophilic substitution reactions, primarily at the C4 position if it is unsubstituted. pharmaguideline.comscribd.com However, in this case, the C4 position is already occupied by the hydroxyl group.
Recent advancements in pyrazole synthesis and functionalization include multicomponent reactions and flow chemistry approaches, which offer efficient and sustainable routes to diverse pyrazole derivatives. nih.govnih.gov For example, a multicomponent synthesis could involve the reaction of a substituted hydrazine, a nitrile, and a benzenethiol in the presence of iodine to yield aminopyrazole-thioether derivatives. encyclopedia.pub
Reactivity Profiles of the Hydroxyl Group in Pyrazol-4-ols
The hydroxyl group at the C4 position of the pyrazole ring in this compound imparts both nucleophilic and acidic character. As a nucleophile, the oxygen atom can react with electrophiles. For instance, it can be alkylated using alkyl halides or acylated using acid chlorides or anhydrides. These reactions would result in the formation of the corresponding ethers and esters, respectively.
The acidity of the hydroxyl group is influenced by the electronic nature of the pyrazole ring and its substituents. The pyrazole ring itself is electron-withdrawing, which enhances the acidity of the hydroxyl group compared to a simple alcohol. The presence of the electron-withdrawing 2-chloro-4-nitrophenyl group at the N1 position further increases the acidity of the C4-OH proton by inductively withdrawing electron density from the pyrazole ring.
The hydroxyl group can also participate in hydrogen bonding, both as a donor and an acceptor. This property influences the physical properties of the compound, such as its melting point and solubility. In the solid state, pyrazol-4-ol derivatives can form dimeric structures through intermolecular hydrogen bonds. nih.gov
Furthermore, the hydroxyl group can be oxidized. For example, the interaction of pyrazole with hydroxyl radicals has been shown to produce 4-hydroxypyrazole. nih.gov
Electronic and Steric Influence of Chloro and Nitro Substituents on Aromatic Reactivity
The chloro and nitro groups on the phenyl ring of this compound have a profound effect on the reactivity of both the phenyl and pyrazole rings. Both groups are strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.
The pyrazole ring is an aromatic heterocycle with a π-excessive character, making it susceptible to electrophilic attack. chemicalbook.com In an unsubstituted pyrazole, electrophilic substitution typically occurs at the C4 position due to its higher electron density. pharmaguideline.comchemicalbook.com However, in this compound, the C4 position is already substituted with a hydroxyl group.
Therefore, any further electrophilic substitution on the pyrazole ring would be directed to the C3 or C5 positions. The directing effect of the N1-substituent and the C4-hydroxyl group would need to be considered. The electron-withdrawing nature of the 2-chloro-4-nitrophenyl group at N1 deactivates the pyrazole ring towards electrophilic attack. Conversely, the hydroxyl group at C4 is an activating group and would direct incoming electrophiles to the C3 and C5 positions. The interplay of these electronic effects will determine the regioselectivity of electrophilic substitution reactions.
Common electrophilic substitution reactions on the pyrazole ring include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. scribd.com For instance, thiocyanation of pyrazoles can be achieved using reagents like NH4SCN in the presence of an oxidizing agent. beilstein-journals.org
The presence of the strongly electron-withdrawing nitro group, particularly in the para position to the chloro substituent, makes the phenyl ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, the chloride ion). wikipedia.orgyoutube.com
The nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, especially when it is positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the nitro group is para to the chloro group, which strongly favors the SNAr reaction.
A wide range of nucleophiles can displace the chloride ion, including alkoxides, amines, and thiols, leading to a variety of substituted products. The reaction conditions for SNAr typically involve a strong nucleophile and may require elevated temperatures. The rate of the reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts.
Tautomeric Equilibria in 1H-Pyrazol-4-ol Derivatives
Tautomerism is a significant feature of pyrazole chemistry, influencing the structure, reactivity, and biological activity of these compounds. researchgate.net In 1H-pyrazol-4-ol derivatives, several types of tautomerism are possible.
Annular prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov In N-unsubstituted pyrazoles, this leads to an equilibrium between two tautomeric forms. However, in this compound, the N1 position is substituted, which prevents this type of tautomerism.
While the classic annular tautomerism is blocked, other tautomeric forms can be considered for the pyrazol-4-ol system. Specifically, keto-enol tautomerism can occur, where the 1H-pyrazol-4-ol (enol form) is in equilibrium with a pyrazolin-4-one (keto form). The position of this equilibrium is influenced by the substituents on the ring and the solvent. nih.gov
The stability of the different tautomers can be investigated using experimental techniques such as NMR spectroscopy and X-ray crystallography, as well as theoretical calculations. nih.govrsc.org The relative stability of pyrazole tautomers is highly dependent on the nature of the substituents. researchgate.net For instance, in some 3(5)-substituted pyrazoles, the tautomeric equilibrium can be influenced by intramolecular hydrogen bonding. nih.gov
Advanced Theoretical and Computational Investigations of 1 2 Chloro 4 Nitrophenyl 1h Pyrazol 4 Ol
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules. These methods could provide deep insights into the behavior of 1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large energy gap generally implies high stability and low reactivity. For various pyrazole (B372694) derivatives, DFT calculations have been employed to determine these parameters, revealing how different substituents affect the electronic behavior of the pyrazole core.
Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For similar heterocyclic compounds, MEP analysis has been instrumental in identifying the most reactive parts of the molecule, which is crucial for understanding their interaction with biological targets or other chemical species.
Analysis of Charge Distribution and Electron Density Topography
The distribution of electric charge within a molecule is fundamental to its chemical behavior. Theoretical methods can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the local electronic properties. Electron density topography, a more advanced analysis, can reveal the intricate details of the electron density distribution, including the location of bond critical points and the nature of chemical bonds. This information is essential for a comprehensive understanding of the molecule's structure and reactivity.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can be used to explore the conformational space of a flexible molecule like this compound. This allows for the identification of the most stable conformations and the investigation of the molecule's flexibility, which can be crucial for its biological activity or material properties.
Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. By developing QSPR models, it is possible to predict various non-biological attributes of new or untested compounds. For a compound like this compound, QSPR studies could potentially predict properties such as solubility, melting point, or chromatographic retention times based on its molecular descriptors.
Conformational Analysis and Molecular Stability Assessments
The molecular structure of this compound, while seemingly simple, possesses a degree of conformational flexibility primarily centered around the single bond connecting the pyrazole and the 2-chloro-4-nitrophenyl rings. Theoretical and computational chemistry provides powerful tools to explore this conformational landscape, identify stable isomers, and understand the factors governing their relative energies. eurasianjournals.comeurasianjournals.com Density Functional Theory (DFT) is a widely employed quantum mechanical method for such investigations due to its favorable balance between computational cost and accuracy in predicting molecular structures and energies. eurasianjournals.com
A conformational analysis of this molecule would typically involve a systematic scan of the potential energy surface by rotating the dihedral angle defined by the atoms of the N-C bond linking the two aromatic rings. This process allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The relative stability of different conformers is determined by a combination of steric and electronic effects.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation on the conformational analysis of this compound, showcasing the relative energies of different conformers.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| 1 (Most Stable) | 45.0 | 0.00 | 3.5 |
| 2 | 135.0 | 2.5 | 4.1 |
| Transition State | 90.0 | 5.0 | 4.8 |
Solvatochromic Effects on Electronic Properties and Spectral Characteristics
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule, which in turn affects the energy of electronic transitions and, consequently, the absorption and emission spectra. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the solvatochromic behavior of molecules.
For this compound, the presence of both electron-donating (hydroxyl group) and electron-withdrawing (nitro group) substituents suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. The polarity of the solvent can significantly influence the energy of such ICT states. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red-shift (bathochromic shift) in the absorption maximum. Conversely, in nonpolar solvents, a blue-shift (hypsochromic shift) may be observed.
Theoretical investigations of solvatochromic effects are typically carried out using implicit solvent models, such as the Polarizable Continuum Model (PCM), in conjunction with TD-DFT calculations. These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of electronic properties in different solvent environments. By performing TD-DFT calculations for this compound in a series of solvents with varying polarities, it is possible to predict the trend of the solvatochromic shift.
The results of such calculations would provide insights into the nature of the electronic transitions, the change in dipole moment upon excitation, and the extent of charge transfer. This information is valuable for the rational design of molecules with specific photophysical properties for applications in areas such as molecular sensors and nonlinear optics.
The following interactive data table presents hypothetical TD-DFT calculation results for the maximum absorption wavelength (λmax) of this compound in different solvents, illustrating the expected solvatochromic shifts.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Solvatochromic Shift (nm) |
|---|---|---|---|
| n-Hexane | 1.88 | 320 | -15 |
| Chloroform | 4.81 | 330 | -5 |
| Ethanol | 24.55 | 335 | 0 |
| Acetonitrile | 37.5 | 340 | +5 |
| Water | 80.1 | 350 | +15 |
Despite a comprehensive search for crystallographic data on the chemical compound this compound, the specific experimental details required to construct a detailed article on its molecular architecture and intermolecular interactions are not available in the public domain.
Searches for its crystal structure, X-ray crystallography data, and specific analyses of its intermolecular forces did not yield a dedicated study for this particular compound. While general information on the crystallographic trends of related pyrazole derivatives exists, this information is not sufficient to fulfill the request for a scientifically accurate and detailed analysis of this compound itself.
The strict adherence to the provided outline, which necessitates specific data points for sections on solid-state structural elucidation, hydrogen bonding networks, aromatic stacking interactions, and supramolecular assembly, cannot be met without access to the primary crystallographic research for this compound. Therefore, the generation of a thorough and informative article as per the user's instructions is not possible at this time.
Future Research Directions and Unexplored Avenues for 1 2 Chloro 4 Nitrophenyl 1h Pyrazol 4 Ol Systems
Development of Highly Selective and Efficient Synthetic Pathways
While classical methods for pyrazole (B372694) synthesis are well-established, the future development for systems like 1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol lies in creating more sophisticated, selective, and efficient synthetic pathways. Current research in pyrazole synthesis emphasizes high yields and regioselectivity, which can be adapted and refined for this specific target. nih.gov
Future synthetic strategies could focus on the following areas:
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. nih.gov Implementing flow chemistry for the synthesis of diazoalkanes, key precursors for some pyrazole syntheses, has already been shown to be a safer and much faster method. nih.gov This approach could be adapted for the large-scale, safe production of this compound and its analogs.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov Designing a four-component reaction, for instance, involving a substituted hydrazine (B178648), a β-ketoester, an aldehyde, and another nucleophile, could provide a rapid and diverse route to highly functionalized pyrazole systems. nih.gov
Novel Catalytic Systems: The use of innovative catalysts, such as metal-based catalysts (e.g., copper, silver) or eco-friendly catalysts like deep eutectic solvents (DES), can significantly improve reaction times and yields. nih.govias.ac.in Research into a specific catalyst that favors the desired regiochemistry for the 1-(2-Chloro-4-nitrophenyl) substituent would be a significant advancement. For example, silver-catalyzed synthesis has been used effectively for producing 5-aryl-3-trifluoromethyl pyrazoles and could be explored for this system. nih.gov
Solid-Phase Synthesis: Adapting synthetic routes to solid-phase methodologies would facilitate the creation of libraries of related compounds for screening purposes. beilstein-journals.org This approach allows for easier purification and automation, accelerating the discovery of derivatives with optimized properties. beilstein-journals.org
| Synthetic Approach | Key Advantages | Potential Application for Target Compound | Reference |
|---|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, reduced reaction times | Safer handling of energetic precursors (e.g., hydrazines) and scalable production. | nih.gov |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid library generation | One-pot synthesis of diverse, densely functionalized pyrazole derivatives. | nih.gov |
| Novel Catalysis (e.g., Deep Eutectic Solvents) | Improved yields, shorter reaction times, eco-friendly | Greener synthesis with enhanced productivity. | ias.ac.in |
| Solid-Phase Synthesis | Facilitates library creation, simplified purification | Systematic generation of analogs for structure-activity relationship studies. | beilstein-journals.org |
In-depth Mechanistic Studies of Complex Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of new transformations. For this compound systems, detailed mechanistic studies could illuminate the intricate interplay of electronic and steric effects imparted by the substituted phenyl ring.
Key areas for mechanistic investigation include:
Kinetics and Substituent Effects: Studying the reaction kinetics of the condensation reaction between 1,3-diketones and the corresponding 2-chloro-4-nitrophenylhydrazine would provide quantitative data on the influence of these substituents. researchgate.net Such studies can determine whether the reaction follows a specific mechanistic pathway and reveal the rate-determining steps. nih.govrsc.org
Proton-Coupled Electron Transfer (PCET): The pyrazole NH group can participate in metal-ligand cooperation and PCET processes, which are crucial in many catalytic cycles. mdpi.com Investigating how the electron-withdrawing groups on the phenyl ring influence the acidity of the pyrazole's NH group could reveal novel catalytic applications. mdpi.com
Computational Modeling of Reaction Pathways: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to map out the energy profiles of potential reaction pathways. eurasianjournals.com This would allow for the theoretical prediction of regioselectivity and the identification of transition states and intermediates, offering insights that are difficult to obtain experimentally.
| Area of Study | Methodology | Expected Insights | Reference |
|---|---|---|---|
| Reaction Kinetics | NMR spectroscopy, UV-Vis spectroscopy | Determination of reaction order, rate constants, and substituent effects on reaction pathways. | researchgate.net |
| Proton-Coupled Electron Transfer (PCET) | Cyclic voltammetry, theoretical calculations | Understanding the role of the pyrazole NH group in catalytic cycles and redox reactions. | mdpi.com |
| Computational Modeling | Density Functional Theory (DFT) | Mapping of reaction energy profiles, prediction of regioselectivity, and identification of transition states. | eurasianjournals.com |
Integration of Artificial Intelligence and Machine Learning in Computational Chemistry
Future applications in this domain include:
Predictive Modeling: ML algorithms can be trained on existing data from pyrazole derivatives to build models that predict various properties, such as solubility, reactivity, and potential bioactivity, without the need for synthesis and experimental testing. eurasianjournals.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are well-suited for this purpose. patsnap.com
Accelerating Simulations: AI can be used to create surrogate models that predict the outcomes of computationally expensive quantum mechanical calculations at a fraction of the cost and time. patsnap.com This would enable high-throughput screening of virtual libraries of derivatives of this compound.
De Novo Design: Generative AI models can design novel pyrazole-based structures with desired properties. By defining specific criteria (e.g., high thermal stability, specific absorption spectra), these models can propose new molecules that chemists can then synthesize and test, vastly expanding the explored chemical space.
Discovery of Novel Non-Biological Applications Based on Tunable Molecular Properties
While pyrazoles are often explored for their biological activity, their unique electronic and structural features make them excellent candidates for various materials science applications. nih.gov The specific substituents on this compound suggest several unexplored non-biological uses.
Potential avenues for discovery include:
Energetic Materials: The presence of a nitro group, a common feature in energetic materials, suggests that derivatives of this compound could be investigated as components in explosives, propellants, or pyrotechnics. nih.gov Nitrated pyrazoles are known for their high heat of formation and thermal stability. nih.gov
Agrochemicals: The pyrazole scaffold is a core component of many commercial fungicides, insecticides, and herbicides. nih.gov The specific electronic properties conferred by the chloro- and nitro-substituents could be tuned to develop new, potent agrochemicals.
Coordination Chemistry and Materials: Pyrazole ligands are known to form stable complexes with a wide range of metal ions. The functional groups on this compound could be used to create novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling halogenated nitroarenes with pyrazole derivatives under nucleophilic aromatic substitution conditions. For example, analogous compounds (e.g., pyrazole-acetamides) are synthesized by reacting substituted pyrazoles with chloroacetyl chloride in the presence of a base like triethylamine, using dichloromethane as a solvent . Key optimization factors include controlling reaction temperature (0–25°C), stoichiometric ratios of reactants, and purification via column chromatography. For nitro-substituted derivatives, ensuring anhydrous conditions minimizes side reactions like hydrolysis of the nitro group .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H NMR : Aromatic protons in halogenated pyrazoles typically resonate downfield (δ 7.5–9.3 ppm), with shifts influenced by electron-withdrawing groups (e.g., nitro). Hydroxyl protons (OH) may appear upfield (δ ~6.0 ppm) due to hydrogen bonding .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths and angles. For example, mean C–C bond lengths in pyrazole derivatives are ~1.39 Å, while nitro groups exhibit planar geometry with O–N–O angles close to 120° .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 254.03 for C₉H₅ClN₃O₃) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound in different solvent environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity. Solvent effects (e.g., polar aprotic vs. protic) are simulated using continuum solvation models (PCM), predicting solubility and tautomeric equilibria (e.g., keto-enol forms) .
Q. What strategies resolve contradictions in crystallographic data when determining the molecular structure of halogenated pyrazole derivatives?
- Methodological Answer : Contradictions in bond lengths or angles may arise from disorder or twinning. Strategies include:
- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
- SHELX Refinement : Use restraints for geometrically similar bonds (e.g., C–Cl vs. C–N) and validate with R-factor convergence (target R₁ < 0.05) .
- Comparative Analysis : Cross-reference with analogous structures (e.g., 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol) to identify systematic errors .
Q. What role do electron-withdrawing substituents (e.g., nitro and chloro) play in the electronic properties and reaction pathways of this compound?
- Methodological Answer :
- Nitro Group : Stabilizes negative charge in intermediates during nucleophilic substitution, directing reactivity to the para position. Its strong electron-withdrawing effect increases acidity of the pyrazole-OH (pKa ~8–10) .
- Chloro Group : Enhances lipophilicity and influences π-stacking interactions in crystal packing. In Suzuki-Miyaura couplings, chloro acts as a leaving group in the presence of Pd catalysts .
- Synergistic Effects : Combined nitro and chloro substituents reduce electron density on the pyrazole ring, favoring electrophilic aromatic substitution at the 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
